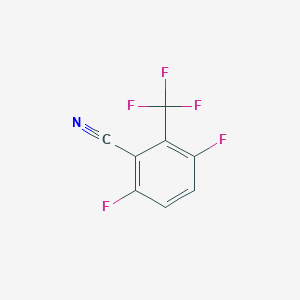
3,6-Difluoro-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C8H2F5N. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzonitrile core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group into a benzonitrile structure. One common method involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. This compound undergoes a series of reactions, including nitration, reduction, and substitution, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, triphenylphosphine, and N-bromosuccinimide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds with different functional groups.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to metabolic degradation make it useful in the development of pharmaceuticals.
Medicine: Fluorinated compounds are often used in drug design due to their ability to enhance the bioavailability and efficacy of drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other materials that benefit from its unique properties
Mechanism of Action
The mechanism by which 3,6-Difluoro-2-(trifluoromethyl)benzonitrile exerts its effects is primarily related to its chemical structure. The presence of fluorine atoms and a trifluoromethyl group influences the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s ability to form stable complexes with molecular targets, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a different fluorine atom arrangement.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one.
3-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms present in 3,6-Difluoro-2-(trifluoromethyl)benzonitrile.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C8H2F5N |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2F5N/c9-5-1-2-6(10)7(4(5)3-14)8(11,12)13/h1-2H |
InChI Key |
ZEDTVPMHGQUTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


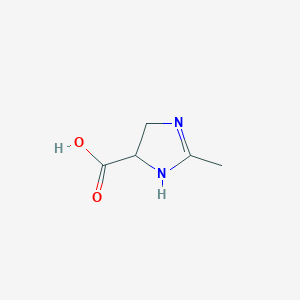
![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
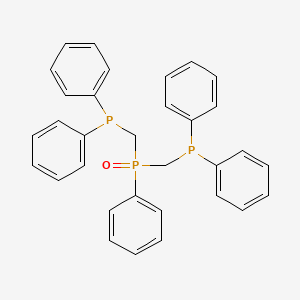

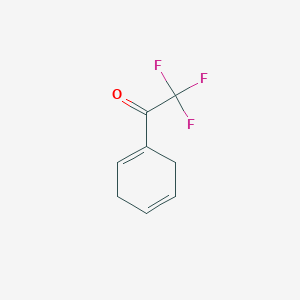
![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)
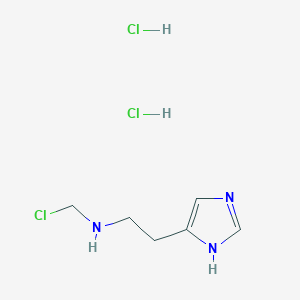

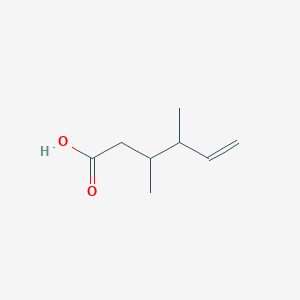

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
